[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate
CAS No.: 4753-07-5
Cat. No.: VC20774560
Molecular Formula: C26H35BrO17
Molecular Weight: 699.4 g/mol
* For research use only. Not for human or veterinary use.
![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate - 4753-07-5](/images/no_structure.jpg)
Specification
CAS No. | 4753-07-5 |
---|---|
Molecular Formula | C26H35BrO17 |
Molecular Weight | 699.4 g/mol |
IUPAC Name | [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19+,20-,21+,22+,23-,24-,25+,26+/m1/s1 |
Standard InChI Key | NLFHLQWXGDPOME-NDMRNNIMSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Synthesis and Production Methods
Synthetic Routes
The conventional synthetic route typically begins with lactose, a naturally occurring disaccharide composed of galactose and glucose linked by a β-1,4-glycosidic bond. The first step involves peracetylation of all hydroxyl groups using acetic anhydride in the presence of a suitable catalyst such as pyridine, sodium acetate, or perchloric acid. This reaction transforms lactose into peracetylated lactose, with acetyl groups protecting all hydroxyl functions. The reaction is typically conducted under anhydrous conditions to prevent competing hydrolysis reactions.
The critical step in the synthesis is the selective bromination at the anomeric position of the glucose unit. This transformation is commonly achieved using hydrogen bromide in acetic acid or a combination of phosphorus tribromide and bromine. The reaction conditions must be carefully controlled to ensure the desired α-configuration of the bromine substituent. As noted in the search results, "Precise control of temperature, pH, and the use of specific catalysts are often required to ensure the desired stereochemistry is achieved during its preparation". The anomeric bromination typically proceeds through an SN1-like mechanism, with participation from the neighboring C-2 acetyl group directing the stereochemical outcome.
Table 2: Key Synthetic Steps for [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate
Step | Reaction | Reagents | Critical Parameters |
---|---|---|---|
1 | Peracetylation of lactose | Acetic anhydride, catalyst (pyridine or NaOAc) | Anhydrous conditions, temperature control |
2 | Anomeric bromination | HBr in acetic acid or PBr3/Br2 | Temperature, reaction time, exclusion of moisture |
3 | Purification | Chromatography, crystallization | Solvent selection, temperature control |
Alternative synthetic approaches might involve more sophisticated strategies, such as starting from separate protected monosaccharide units and performing a controlled glycosylation reaction to form the disaccharide linkage, followed by anomeric bromination. This approach might be preferred when specific modifications are required on either sugar unit before their connection.
The purification of the final product typically involves chromatographic techniques, with careful selection of eluent systems to separate the target compound from reaction by-products and unreacted starting materials. Crystallization from appropriate solvent systems may be employed as a final purification step to obtain the compound in high purity with the correct stereochemistry.
Industrial Production Considerations
The industrial-scale production of [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate presents several technical challenges and requires specialized equipment and expertise. According to the search results, "Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and purity while minimizing by-products". This approach represents a significant adaptation of laboratory procedures to meet the demands of commercial production.
The scale-up of carbohydrate chemistry reactions often encounters challenges related to heat transfer, mixing efficiency, and reaction homogeneity. For the synthesis of this compound, which requires precise temperature control and stereoselective transformations, these factors become particularly critical. Automated reactor systems equipped with sophisticated temperature control and monitoring capabilities help maintain reaction parameters within narrow ranges, ensuring consistent product quality. Continuous flow chemistry, as mentioned in the search results, offers particular advantages for handling reactive intermediates and hazardous reagents like hydrogen bromide, improving safety profiles while maintaining reaction efficiency.
Purification at industrial scale presents another significant challenge. While laboratory purification might rely heavily on column chromatography, industrial production typically employs more scalable techniques such as crystallization, recrystallization, and selective precipitation. As noted in the search results, "Advanced purification techniques, such as chromatography and crystallization, are essential to obtain the compound in its pure form". For high-value compounds like this one, preparative HPLC or simulated moving bed (SMB) chromatography might be employed for final purification, despite their higher operational costs.
Economic considerations play a crucial role in industrial production. The multi-step synthesis, specialized reagents, and purification requirements contribute to production costs. Process optimization focuses on maximizing atom economy, minimizing solvent usage, recycling catalysts where possible, and reducing energy consumption. For specialty compounds like this one, which serve primarily as research tools or synthetic intermediates rather than end products, production volumes are typically lower and price points higher compared to bulk chemicals.
Environmental and safety considerations must also be addressed in industrial production. The use of hydrogen bromide or other brominating agents requires appropriate containment systems, scrubbers for waste gas treatment, and robust safety protocols. Green chemistry principles increasingly influence industrial process development, promoting the exploration of less hazardous reagents, catalytic methods, and more environmentally benign solvents whenever feasible.
Applications and Research Significance
Applications in Carbohydrate Chemistry
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate serves as a valuable tool in carbohydrate chemistry research, with its primary application being as a glycosyl donor in glycosylation reactions. The bromine atom at the anomeric position functions as an excellent leaving group, facilitating the formation of new glycosidic bonds when reacted with appropriate glycosyl acceptors under controlled conditions. This characteristic makes the compound particularly useful in the synthesis of more complex oligosaccharides, glycoconjugates, and glycomimetics.
The compound's defined stereochemistry and protecting group pattern make it especially valuable for stereoselective glycosylation reactions. The presence of an acetyl group at C-2 enables neighboring group participation during glycosylation, promoting the formation of 1,2-trans glycosidic linkages (β-linkages for this glucose-derived compound). This stereodirecting effect is crucial for the controlled synthesis of complex carbohydrates with defined three-dimensional structures.
In synthetic methodology development, this compound serves as a model substrate for testing new glycosylation promoters, catalysts, and reaction conditions. Its well-defined structure allows researchers to evaluate how variations in reaction parameters affect yield, stereoselectivity, and side reactions. The insights gained from such studies contribute to the broader advancement of synthetic carbohydrate chemistry methods.
The compound also finds application in mechanistic studies of glycosylation reactions. The stereochemical outcome of reactions with this glycosyl donor can provide evidence for reaction mechanisms, including the involvement of glycosyl cation intermediates, the influence of protecting groups on reactivity, and the role of solvents in stabilizing transition states. Such fundamental understanding is essential for rational design of synthetic strategies in carbohydrate chemistry.
Research Findings and Future Directions
Research involving [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate has contributed to several advances in carbohydrate chemistry. Studies have demonstrated that the reactivity of this glycosyl bromide can be modulated through careful selection of reaction conditions, including solvent polarity, temperature, and the nature of glycosylation promoters. These findings have practical implications for synthetic planning and method development.
Investigation of alternative activation methods for this glycosyl donor has led to the development of milder, more selective glycosylation protocols. Traditional activation with silver salts has been complemented by newer methods using thiourea derivatives, organic bases, or transition metal catalysts. These alternative approaches often provide better compatibility with sensitive functional groups and improved stereoselectivity.
Future research directions may include the exploration of more environmentally benign synthesis routes for this compound. Current methods typically involve the use of hazardous reagents like hydrogen bromide, presenting opportunities for developing greener alternatives. Research into catalytic methods for selective anomeric bromination could reduce the environmental impact of the synthesis while potentially improving efficiency.
Another promising research direction involves the application of flow chemistry for both the synthesis and utilization of this compound. As mentioned in the search results, continuous flow processes offer advantages for optimizing yield and purity while minimizing by-products. The extension of flow methodology to glycosylation reactions using this glycosyl donor could enable more precise control of reaction parameters and facilitate scale-up.
The integration of computational chemistry with experimental studies represents another frontier. Molecular modeling of this compound and its interactions with various glycosyl acceptors could provide insights into reactivity patterns and stereochemical outcomes, potentially guiding the design of more efficient glycosylation protocols. Such computational approaches might help predict the behavior of this glycosyl donor in complex synthetic settings, reducing the need for extensive empirical optimization.
Comparative Analysis with Related Compounds
Reactivity and Application Comparisons
The reactivity and application profile of [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate can be distinctively compared with its structural analogues, highlighting the significance of specific structural features for different applications in carbohydrate chemistry.
The peracetylated nature of the compound influences its solubility profile and the conditions under which it can be effectively employed. Peracetylated derivatives like this one typically exhibit good solubility in organic solvents such as dichloromethane and chloroform, facilitating their use in traditional glycosylation solvents. Alternative protecting group patterns, such as benzylated derivatives, would show different solubility characteristics and potentially different reactivity patterns due to electronic effects of the protecting groups.
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